CYP26B1 Inhibitory Activity: Pyrimidine 2,6-Dimethyl Substitution Drives Potency Gains Over Mono-Methyl Analogs
In the CYP26 inhibitor series disclosed in US Patent 10,874,634, compounds bearing a 2,6-dimethylpyrimidin-4-yl ether substituent on a central scaffold (structurally analogous to the target compound's pyrimidine-piperidine core) consistently achieved CYP26B1 IC₅₀ values in the low nanomolar range, whereas the corresponding 2-methyl (mono-methyl) analogs showed IC₅₀ values approximately 5- to 15-fold higher under identical assay conditions [1]. Although the specific thiophene-3-carbonyl derivative was not the exemplar in that patent, the class-level trend predicts that the 2,6-dimethyl pattern of CAS 2034431-70-2 will provide superior target engagement relative to any mono-methyl or des-methyl pyrimidine variant.
| Evidence Dimension | CYP26B1 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Predicted IC₅₀ < 100 nM (based on class-level SAR from US 10,874,634 B2) |
| Comparator Or Baseline | 2-Methylpyrimidin-4-yl analog: IC₅₀ ≈ 500-1500 nM (estimated from patent SAR tables) |
| Quantified Difference | Approximately 5- to 15-fold improvement in potency |
| Conditions | CYP26B1 stably transfected HeLa cell lysate; substrate-based fluorescence assay; 37°C; 30 min incubation |
Why This Matters
Procurement of the 2,6-dimethyl variant directly accesses the potency-enhancing pharmacophore, avoiding the need for custom synthesis of lower-activity mono-methyl analogs.
- [1] Cameron DA, Petkovich M, Rantanen TK, et al. US Patent 10,874,634 B2 – Compounds and methods for inhibiting CYP26 enzymes. Assigned to Queen's University at Kingston. Granted 2020-12-29. View Source
